molecular formula C13H11NO3 B1326252 6-(3-Methoxyphenyl)picolinic acid CAS No. 887982-11-8

6-(3-Methoxyphenyl)picolinic acid

Cat. No.: B1326252
CAS No.: 887982-11-8
M. Wt: 229.23 g/mol
InChI Key: UTSGKGBUZVHCBL-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H11NO3. It is a derivative of picolinic acid, where a methoxyphenyl group is attached to the sixth position of the picolinic acid structure.

Biochemical Analysis

Biochemical Properties

6-(3-Methoxyphenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins, which are involved in various cellular processes, including DNA recognition, RNA packaging, and transcriptional activation. The compound binds to these proteins, altering their structure and function, which can inhibit or activate specific biochemical pathways .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of zinc finger proteins, leading to changes in gene expression. Additionally, it can interfere with cellular endocytosis, impacting the uptake and distribution of other molecules within the cell . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with zinc finger proteins. By binding to these proteins, the compound disrupts their ability to bind zinc ions, which is crucial for their structural integrity and function. This disruption can lead to the inhibition of viral replication and packaging, as well as the modulation of normal cellular functions . The compound’s ability to interfere with viral entry into host cells further highlights its potential as an antiviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable, but its activity can decrease due to degradation or interactions with other molecules. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting viral replication and modulating immune responses . Its stability and efficacy can vary depending on the experimental conditions and the presence of other compounds.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit viral replication without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of tryptophan and is produced through the kynurenine pathway. The compound can be further metabolized into 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid, which are then converted into 2,5-dihydroxypyridine . These metabolic transformations are facilitated by specific enzymes, including decarboxylases and hydroxylases, which play a crucial role in the compound’s catabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to bind to zinc finger proteins facilitates its distribution to various cellular compartments. Additionally, its lipophilic nature allows it to cross cellular membranes and accumulate in specific tissues . These properties are essential for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with zinc finger proteins and other biomolecules. It can also be transported to the nucleus, where it can modulate gene expression and other nuclear processes . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function.

Preparation Methods

The synthesis of 6-(3-Methoxyphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated picolinic acid under the influence of a palladium catalyst . The reaction typically requires mild conditions and is tolerant of various functional groups.

Chemical Reactions Analysis

6-(3-Methoxyphenyl)picolinic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the methoxy group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-Methoxyphenyl)picolinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-(3-Methoxyphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

6-(3-methoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSGKGBUZVHCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647058
Record name 6-(3-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887982-11-8
Record name 6-(3-Methoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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